molecular formula C25H29ClN2O4 B585199 N-Methyl Carvedilol Hydrochloride CAS No. 1346599-33-4

N-Methyl Carvedilol Hydrochloride

货号: B585199
CAS 编号: 1346599-33-4
分子量: 456.967
InChI 键: FERDKVPPAFYQOZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

N-Methyl Carvedilol Hydrochloride undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

科学研究应用

N-Methyl Carvedilol Hydrochloride has diverse applications in scientific research:

相似化合物的比较

N-Methyl Carvedilol Hydrochloride is unique due to its additional methyl group, which may enhance its pharmacological properties compared to Carvedilol. Similar compounds include:

This compound’s uniqueness lies in its potential anticancer activity, which is not a primary feature of the other similar compounds .

生物活性

N-Methyl Carvedilol Hydrochloride is a derivative of carvedilol, a non-selective beta-adrenergic antagonist widely used in the treatment of hypertension and heart failure. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

This compound functions primarily as a non-selective beta-adrenergic antagonist , blocking β1 and β2 receptors, as well as α1-adrenergic receptors. This blockade leads to various physiological effects, including:

  • Reduction in Heart Rate : By inhibiting norepinephrine binding to adrenergic receptors, it decreases heart rate and myocardial contractility.
  • Vasodilation : The α1-blocking activity results in vasodilation, further contributing to reduced blood pressure .
  • Antioxidant Properties : The compound exhibits reactive oxygen species (ROS) scavenging capabilities, which may protect against oxidative stress-related damage in cardiovascular tissues .

Cardiovascular Benefits

Clinical studies have demonstrated that carvedilol significantly reduces morbidity and mortality in patients with chronic heart failure. In a controlled trial involving 1,094 patients, carvedilol treatment was associated with a 65% reduction in mortality risk compared to placebo and a 27% reduction in hospitalization for cardiovascular causes . These findings suggest that this compound may retain similar benefits due to its structural similarity to carvedilol.

Anticancer Potential

Emerging research indicates that this compound may possess anticancer properties , particularly against lung and prostate cancers. Preliminary studies suggest that this compound can inhibit cancer cell proliferation and induce apoptosis, making it a candidate for further investigation in oncology.

Study on Bioavailability

A recent study evaluated the transdermal delivery of carvedilol using microneedle patches. The results showed that the bioavailability of carvedilol from the microneedle patch was 2.82-fold higher than traditional formulations, indicating enhanced absorption and therapeutic efficacy . This method could be applied to this compound to improve patient compliance and treatment outcomes.

Metabolomic Profiling

Research utilizing gas chromatography-mass spectrometry (GC-MS) has provided insights into the cellular responses elicited by carvedilol enantiomers. The study identified metabolites involved in vascular smooth muscle contraction pathways, highlighting the potential for this compound to modulate nitric oxide production and vascular remodeling processes .

Comparative Analysis

The following table summarizes key properties and activities of this compound compared to its parent compound, carvedilol:

Property/ActivityThis compoundCarvedilol
Mechanism of ActionNon-selective β-blockerNon-selective β-blocker
Antioxidant ActivityYesYes
Anticancer ActivityPotentialLimited evidence
Cardiovascular BenefitsExpected similar effectsProven efficacy
BioavailabilityEnhanced via novel delivery methodsStandard formulations

属性

CAS 编号

1346599-33-4

分子式

C25H29ClN2O4

分子量

456.967

IUPAC 名称

1-[2-(2-methoxyphenoxy)ethylamino]-3-(9-methylcarbazol-4-yl)oxypropan-2-ol;hydrochloride

InChI

InChI=1S/C25H28N2O4.ClH/c1-27-20-9-4-3-8-19(20)25-21(27)10-7-13-24(25)31-17-18(28)16-26-14-15-30-23-12-6-5-11-22(23)29-2;/h3-13,18,26,28H,14-17H2,1-2H3;1H

InChI 键

FERDKVPPAFYQOZ-UHFFFAOYSA-N

SMILES

CN1C2=C(C3=CC=CC=C31)C(=CC=C2)OCC(CNCCOC4=CC=CC=C4OC)O.Cl

同义词

1-[[2-(2-Methoxyphenoxy)ethyl]amino]-3-[(9-methyl-9H-carbazol-4-yl)oxy]-2-propanol Hydrochloride;  N-Methyl CRV Hydrochloride; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。